propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate
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Overview
Description
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate product. This intermediate is then esterified with propan-2-ol to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-[(4-sulfamoylphenyl)amino]-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar sulfonamide group and have been studied for their enzyme inhibitory properties.
1-oxo-1-[(4-sulfamoylphenyl)amino]propan-2-yl-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate: Another compound with a similar structural motif, known for its kinase inhibition activity.
Uniqueness
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit a broad range of enzymes makes it a versatile compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
propan-2-yl 7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)27-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-13-5-7-14(8-6-13)28(20,25)26/h4-11H,1-3H3,(H2,20,25,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOIZYJGRXDFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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